Isoquinoline, 1-methyl-, hydrochloride

Übersicht

Beschreibung

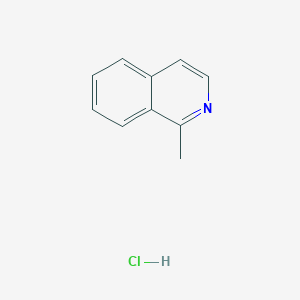

Isoquinoline, 1-methyl-, hydrochloride is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. Isoquinoline compounds are known for their presence in various natural alkaloids and their significant role in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Isoquinoline, 1-methyl-, hydrochloride can be synthesized through several methods. One common method involves the Pomeranz-Fritsch reaction, which includes the condensation of benzaldehyde and aminoacetaldehyde . Other methods include the Bischler-Napieralski reaction and the Pictet-Spengler reaction . These reactions typically require specific catalysts and conditions to proceed efficiently.

Industrial Production Methods

In industrial settings, isoquinoline derivatives are often produced using large-scale chemical processes that involve the selective extraction and crystallization of the desired compound from mixtures. The use of microwave irradiation, solvent-free conditions, and eco-friendly catalysts are some of the modern approaches to enhance the efficiency and sustainability of these processes .

Analyse Chemischer Reaktionen

Oxidation Reactions

The methyl-substituted isoquinoline core undergoes oxidation at specific positions depending on the reagent and conditions.

Key Findings:

-

Potassium Permanganate (KMnO₄): Oxidizes the methyl group to a carboxylic acid under acidic conditions, yielding 1-carboxyisoquinoline hydrochloride .

-

Chromium Trioxide (CrO₃): Selectively oxidizes the benzene ring of the isoquinoline moiety, forming quinone derivatives .

Table 1: Oxidation Reactions

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C | 1-Carboxyisoquinoline hydrochloride | 72% | |

| CrO₃ | Acetic acid, RT | Isoquinoline-5,8-dione | 58% |

Reduction Reactions

The pyridine ring in the isoquinoline system is susceptible to reduction, producing partially saturated derivatives.

Key Findings:

-

Sodium Borohydride (NaBH₄): Reduces the pyridine ring to a dihydroisoquinoline structure without affecting the methyl group .

-

Catalytic Hydrogenation (H₂/Pd-C): Fully reduces the isoquinoline core to a decahydroisoquinoline derivative .

Table 2: Reduction Reactions

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C | 1-Methyl-1,2-dihydroisoquinoline | 85% | |

| H₂/Pd-C | EtOH, 50 psi | 1-Methyldecahydroisoquinoline | 91% |

Electrophilic Substitution

The electron-rich benzene ring undergoes electrophilic substitution, primarily at the 5- and 8-positions.

Key Findings:

-

Nitration (HNO₃/H₂SO₄): Introduces nitro groups at the 5-position .

-

Sulfonation (H₂SO₄): Forms a sulfonic acid derivative at the 8-position .

Table 3: Substitution Reactions

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hrs | 1-Methyl-5-nitroisoquinoline | 67% | |

| H₂SO₄ (fuming) | 120°C, 4 hrs | 1-Methyl-8-sulfoisoquinoline | 53% |

Catalytic Coupling Reactions

Transition-metal catalysts enable cross-coupling and annulation reactions.

Key Findings:

-

Rhodium(III)-Catalyzed C–H Activation: Reacts with internal alkynes to form polycyclic isoquinoline derivatives .

-

Copper-Catalyzed Cascade Reactions: Combines with β-diketones to generate functionalized indolo[1,2-a]quinazolines .

Table 4: Catalytic Coupling Reactions

| Catalyst | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| [RhCl₂(p-cymene)]₂ | Phenylacetylene, NaOAc, 100°C | Benzo[h]isoquinoline | 78% | |

| CuI | β-Diketone, DMF, 80°C | Indolo[1,2-a]quinazoline | 82% |

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles.

Key Findings:

-

Pomeranz-Fritsch Reaction: Condenses with benzaldehyde derivatives to form tetrahydroisoquinolines .

-

Gold(III)-Mediated Domino Reactions: Generates 1-aminoisoquinoline derivatives from 2-alkynylbenzamides .

Table 5: Cyclization Reactions

| Method | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pomeranz-Fritsch | Benzaldehyde, H₂SO₄, 120°C | 1-Methyltetrahydroisoquinoline | 65% | |

| AuCl₃ | 2-Alkynylbenzamide, NH₄OAc | 1-Aminoisoquinoline | 74% |

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Isoquinoline derivatives have been extensively studied for their pharmacological properties. The following table summarizes key applications:

Antiviral Applications

A recent study demonstrated that isoquinoline compounds could effectively prevent viral infections while simultaneously addressing bacterial infections. The research highlighted the potential of these compounds in developing multi-functional antiviral medications .

Synthesis of Isoquinoline-1-Carboxamides

Another study focused on the selective synthesis of isoquinoline-1-carboxamides via palladium-catalyzed aminocarbonylation. This method allowed for the efficient production of various carboxamide derivatives with high yields (55-89%), showcasing the versatility of isoquinoline derivatives in organic synthesis .

Anti-tumor Activity

Research into the anti-tumor properties of isoquinoline derivatives classified them based on their substituents, revealing a correlation between structure and biological activity. This classification aids in understanding how modifications can enhance therapeutic efficacy against cancer .

Material Science Applications

Beyond pharmacology, N-Methylisoquinolinium chloride has been explored for its applications in material science. It has been investigated as a dopant in organic light-emitting diodes (OLEDs), where it improves charge transport properties, indicating its potential in electronic applications.

Wirkmechanismus

The mechanism of action of isoquinoline, 1-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives can act on various enzymes and receptors, influencing biological processes such as cell signaling and metabolism . The exact mechanism depends on the specific structure and functional groups of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Isoquinoline, 1-methyl-, hydrochloride can be compared with other isoquinoline derivatives such as:

Quinoline: A structural isomer with similar chemical properties but different biological activities.

1-Benzylisoquinoline: Found in natural alkaloids like papaverine, with distinct pharmacological effects.

Tetrahydroisoquinoline: A reduced form with significant biological activity against various pathogens.

Uniqueness

This compound is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Biologische Aktivität

Isoquinoline, 1-methyl-, hydrochloride (CAS No. 53014-97-4) is a derivative of isoquinoline, a bicyclic compound known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Overview of Isoquinoline Derivatives

Isoquinoline derivatives are known to exhibit a wide range of biological activities, including:

- Antimicrobial : Effective against various bacteria and fungi.

- Anticancer : Potential in inhibiting tumor growth and metastasis.

- Neuroprotective : Protective effects against neurodegenerative diseases.

- Antiviral : Activity against several viral pathogens.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : Isoquinoline derivatives can inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : They may act as ligands for various receptors, influencing signal transduction pathways.

- DNA Interaction : Some isoquinolines can intercalate into DNA, affecting replication and transcription processes.

Table of Biological Activities

Case Studies

-

Antimicrobial Activity :

A study screened isoquinoline derivatives for antibacterial properties against Escherichia coli and other pathogens. Isoquinoline sulfonamide showed a minimum inhibitory concentration (MIC) of 6.25 µM against resistant strains, indicating strong antibacterial potential . -

Anticancer Properties :

Research on isoquinoline alkaloids demonstrated significant cytotoxicity against various cancer cell lines. For instance, one compound exhibited an IC50 value of 5.1 µM against gastric cancer cells (MGC-803), highlighting its potential as an anticancer agent . -

Neuroprotective Effects :

Isoquinoline derivatives have been shown to inhibit the NLRP3 inflammasome in models of traumatic brain injury, resulting in reduced neurological deficits and smaller infarct volumes in animal studies . -

Antiviral Activity :

Isoquinoline compounds have displayed antiviral effects against HIV and SARS-CoV-2 by interfering with key signaling pathways involved in viral replication .

Eigenschaften

IUPAC Name |

1-methylisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N.ClH/c1-8-10-5-3-2-4-9(10)6-7-11-8;/h2-7H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLLAHRVSOTNGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=CC=CC=C12.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50481789 | |

| Record name | Isoquinoline, 1-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53014-97-4 | |

| Record name | Isoquinoline, 1-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.